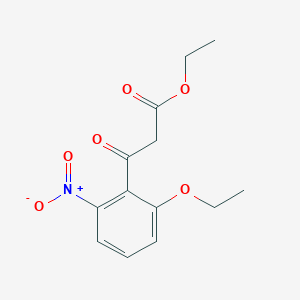

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate

Description

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate is a β-ketoester derivative featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups at the 2- and 6-positions, respectively. The molecular formula is likely C₁₂H₁₃NO₆ (calculated molecular weight: 283.24 g/mol). This compound is presumed to be a solid at room temperature, given the polar nitro group and aromatic substituents. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where nitro and ethoxy groups influence reactivity and regioselectivity in downstream reactions .

Properties

Molecular Formula |

C13H15NO6 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C13H15NO6/c1-3-19-11-7-5-6-9(14(17)18)13(11)10(15)8-12(16)20-4-2/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

BPVQFSALIKSTLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1C(=O)CC(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-ethoxy-6-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an esterification process. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Reduction: Ethyl 3-(2-ethoxy-6-aminophenyl)-3-oxopropanoate.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and carbonyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate with similar β-ketoesters:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl): Increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions (e.g., condensation reactions). The nitro group also enables reduction to amines (e.g., : nitro → amine conversion ). Electron-Donating Groups (OCH₃, OCH₂CH₃): Stabilize the aromatic ring, directing electrophilic substitution to specific positions. Ethoxy groups may enhance solubility in organic solvents compared to nitro analogs .

- Physical States : Nitro-substituted analogs (e.g., 2-chloro-6-nitro) are typically solids due to higher polarity, while fluorine- or methoxy-substituted derivatives are liquids .

Biological Activity

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, including a nitro group and an ester functional group. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 277.27 g/mol. The presence of the nitro group (–NO₂) is crucial for its biological activity, potentially influencing enzyme interactions and metabolic pathways.

Research indicates that this compound may function as an enzyme inhibitor . Its interactions with various biological systems suggest it could play a role in modulating metabolic pathways, which is essential for understanding its therapeutic potential.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in metabolic processes. For instance, studies have demonstrated its ability to interfere with the activity of certain kinases and phosphatases, which are critical in cancer and other diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Anticancer Activity : A study conducted by researchers at a prominent university evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and prostate cancer cells, attributed to its mechanism of action as an enzyme inhibitor targeting key signaling pathways .

- Antimicrobial Effects : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, suggesting its potential use as a lead compound in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.